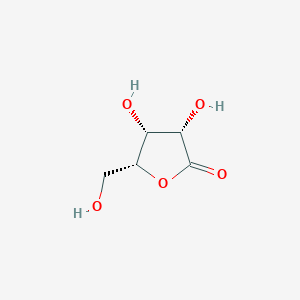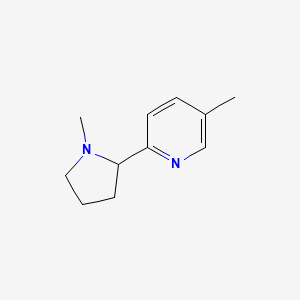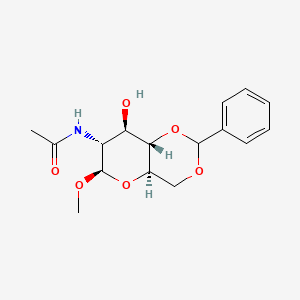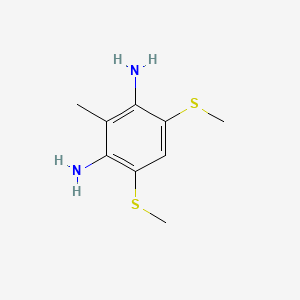
3,5-Dimethylthio-2,6-diaminotoluene
描述
作用机制
Target of Action
Dimethyl thio-toluene diamine (DMTDA), also known as 2,4-diamino-3,5-dimethylthio toluene, is a significant organic compound with various wide-ranging applications . Its primary targets are polyurethane prepolymers . It serves as a specialty curing agent and chain extender for these prepolymers, imparting good mechanical and dynamic properties to polyureas .
Mode of Action
DMTDA functions both as a curing agent for polyisocyanate prepolymers and as a chain extender, particularly for polyurea systems with excellent mechanical and dynamic properties . It can be blended with other liquid amines to achieve systems with different curing rates and mechanical properties . The presence of two amine groups (-NH2) attached to an aromatic ring makes DMTDA an active compound capable of undergoing various chemical reactions .
Biochemical Pathways
It is known that dmtda plays a crucial role in the curing process of polyurethane and polyurea elastomers . This process involves complex chemical reactions that lead to the formation of strong, durable materials with excellent mechanical and dynamic properties .
Pharmacokinetics
It is known that dmtda is a viscous liquid at room temperature, soluble in most organic solvents, and sparingly soluble in water . These properties may influence its bioavailability in various applications.
Result of Action
The molecular and cellular effects of DMTDA’s action primarily involve the formation of strong, durable materials with excellent mechanical and dynamic properties . It is widely used in industries ranging from construction, mining, automotive, electronics, textiles, to printing .
Action Environment
The action, efficacy, and stability of DMTDA can be influenced by various environmental factors. For instance, DMTDA is a low-viscosity liquid at room temperature, making it suitable for construction operations at low temperatures .
生化分析
Biochemical Properties
It is known that it is a diamine, meaning it has two amine groups (-NH2) attached to an aromatic ring . The presence of these amine groups makes Dimethyl thio-toluene diamine an active compound capable of undergoing various chemical reactions
Molecular Mechanism
It is known to function both as a curing agent for polyisocyanate prepolymers and as a chain extender, particularly for polyurea systems with excellent mechanical and dynamic properties
准备方法
The synthetic routes typically involve the reaction of toluene with sulfur-containing reagents under controlled conditions to introduce the thio groups, followed by amination to introduce the diamine functionality . Industrial production methods often involve the use of catalysts and specific reaction conditions to optimize yield and purity .
化学反应分析
3,5-Dimethylthio-2,6-diaminotoluene undergoes various chemical reactions due to the presence of amine groups and thio groups. Some common reactions include:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学研究应用
3,5-Dimethylthio-2,6-diaminotoluene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a curing agent and chain extender in the production of polyurethane and polyurea elastomers.
Biology: The compound’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: Research is ongoing into its potential use in medical devices and therapeutic applications.
Industry: It is extensively used in the manufacturing of polyurethane wheels, tires, castors, rollers, and elastomeric coatings.
相似化合物的比较
3,5-Dimethylthio-2,6-diaminotoluene is often compared with other diamine compounds used in similar applications. Some of the similar compounds include:
Diethyltoluenediamine: Known for its use as a chain extender in polyurethane systems, it reacts more slowly with prepolymers compared to dimethyl thio-toluene diamine.
4-Dimethylaminopyridine: Used as a catalyst in various organic reactions, it has different reactivity and applications compared to dimethyl thio-toluene diamine.
2,3-Diaminotoluene: Another diamine compound with distinct properties and uses in polymer chemistry.
This compound stands out due to its unique combination of mechanical properties, chemical resistance, and fast curing time, making it highly valuable in various industrial applications .
属性
IUPAC Name |
2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBDYPHJXUHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)SC)SC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869437 | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
104983-85-9, 106264-79-3 | |
| Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethacure 300 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: What is the role of 3,5-Dimethylthio-2,4-toluenediamine in the development of polyurethane encapsulating materials?
A: 3,5-Dimethylthio-2,4-toluenediamine acts as a chain extender in the synthesis of polyurethane encapsulating materials. [] Chain extenders are crucial for linking pre-polymers, thus increasing the molecular weight and influencing the final properties of the polyurethane.
Q2: How does the use of 3,5-Dimethylthio-2,4-toluenediamine as a chain extender impact the properties of the resulting polyurethane encapsulating material?
A: While the provided abstract [] doesn't specify the individual impact of 3,5-Dimethylthio-2,4-toluenediamine, it mentions that the resulting polyurethane material exhibits a tensile strength exceeding 14 MPa. Additionally, the material demonstrates high retention of its mechanical properties even when exposed to harsh conditions like salt fog and hygrothermal environments. This suggests that 3,5-Dimethylthio-2,4-toluenediamine contributes positively to the overall strength and durability of the polyurethane encapsulating material.
Q3: Are there any alternative chain extenders to 3,5-Dimethylthio-2,4-toluenediamine for polyurethane synthesis mentioned in the research?
A: Yes, the research mentions several alternative chain extenders, including ethylene glycol, diethylene glycol, 1,2-propylene glycol, 1,4-butanediol, 1,6-hexanediol, trimethylolpropane, and N,N'-di(2-hydroxypropyl) aniline. [] The choice of chain extender can significantly influence the properties of the final polyurethane material, and researchers often explore different options to optimize performance for specific applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
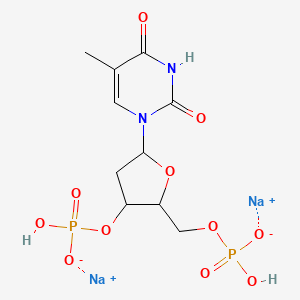
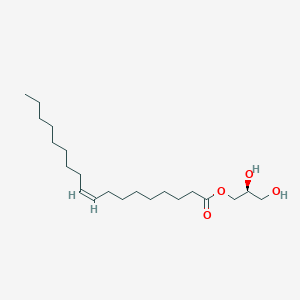
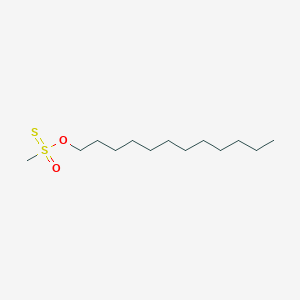
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)



